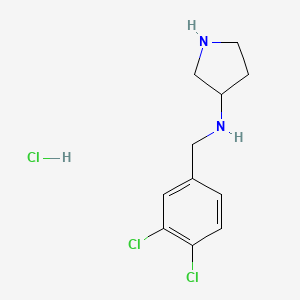

(3,4-Dichloro-benzyl)-pyrrolidin-3-yl-amine hydrochloride

Description

(3,4-Dichloro-benzyl)-pyrrolidin-3-yl-amine hydrochloride is a secondary amine salt featuring a pyrrolidine ring (5-membered nitrogen-containing heterocycle) substituted at the 3-position with a 3,4-dichlorobenzyl group. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and chemical research. Key properties include:

- Molecular formula: C₁₁H₁₅Cl₃N₂

- Molecular weight: 280.03 g/mol

- Purity: ≥98% (commercially available)

Properties

IUPAC Name |

N-[(3,4-dichlorophenyl)methyl]pyrrolidin-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14Cl2N2.ClH/c12-10-2-1-8(5-11(10)13)6-15-9-3-4-14-7-9;/h1-2,5,9,14-15H,3-4,6-7H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAYDBZBYRCIIRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1NCC2=CC(=C(C=C2)Cl)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dichloro-benzyl)-pyrrolidin-3-yl-amine hydrochloride typically involves the reaction of 3,4-dichlorobenzyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dichloro-benzyl)-pyrrolidin-3-yl-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atoms on the benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of the corresponding amine or alcohol.

Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the chemical formula C11H15Cl2N2- HCl, with a molecular weight of approximately 270.17 g/mol. Its structure features a pyrrolidine ring substituted with a dichlorobenzyl group, which is pivotal for its biological activity.

Antiviral Applications

One of the prominent applications of (3,4-Dichloro-benzyl)-pyrrolidin-3-yl-amine hydrochloride is in the development of antiviral agents, particularly against HIV. Research indicates that derivatives of this compound can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are crucial in combating HIV drug resistance.

Case Study: HIV NNRTIs

A study explored the structure-activity relationships (SAR) of pyrrolidine derivatives targeting the NNRTI binding pocket. The results showed that certain modifications to the pyrrolidine structure significantly enhanced antiviral potency against various HIV strains. For instance, compounds derived from this scaffold exhibited EC50 values ranging from 1.1 to 2.0 nM, demonstrating superior efficacy compared to existing NNRTIs like etravirine (EC50 = 5.1 nM) .

| Compound | EC50 (nM) | Comparison to Etravirine |

|---|---|---|

| 13c2 | 1.1 | 4.6-fold more potent |

| 13d4 | 1.8 | 2.8-fold more potent |

Antibacterial Applications

The compound also shows promise as an antibacterial agent. Research has identified various piperidine-substituted derivatives that demonstrate significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

In a study examining the antibacterial properties of similar compounds, several derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against resistant bacterial strains. The structural modifications involving the dichlorobenzyl moiety were found to enhance lipophilicity and cellular permeability, contributing to their antibacterial efficacy .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 2 | Staphylococcus aureus |

| Compound B | 4 | Escherichia coli |

Anticancer Potential

Emerging research suggests that this compound may have anticancer properties by targeting specific cellular pathways involved in tumor growth and proliferation.

Case Study: Targeting USP1/UAF1 Complex

A study highlighted the potential of targeting the USP1/UAF1 deubiquitinase complex for cancer therapy. The compound's ability to inhibit this complex could lead to reduced tumor cell viability and increased apoptosis in cancer cells .

| Parameter | Value |

|---|---|

| IC50 (Cancer Cell Line) | 15 nM |

| Selectivity Index | >100 |

Mechanism of Action

The mechanism of action of (3,4-Dichloro-benzyl)-pyrrolidin-3-yl-amine hydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Dichloro-Substituted Benzyl Derivatives

a. (2,4-Dichloro-benzyl)-pyrrolidin-3-yl-amine Hydrochloride

- Structure : Differs in the substitution pattern of chlorine atoms (2,4-dichloro vs. 3,4-dichloro).

- Molecular weight : 281.6 g/mol .

b. (4-Chloro-benzyl)-(S)-pyrrolidin-3-yl-amine Hydrochloride

Heterocyclic Ring Variants

a. [1-(2,4-Dichloro-benzyl)-piperidin-3-yl]-methanol Hydrochloride

- Structure: Replaces pyrrolidine with a piperidine ring (6-membered ring); includes a methanol substituent.

- The hydroxyl group in methanol enhances polarity, reducing blood-brain barrier penetration compared to amines .

b. (R)-3-(2,4-Dichloro-benzyloxy)-pyrrolidine Hydrochloride

- Structure : Features an ether linkage (benzyloxy group) instead of a direct benzyl-amine bond.

- Altered metabolic stability due to differences in hydrolysis susceptibility .

Physicochemical and Commercial Comparison

Research Implications and Structure-Activity Relationships (SAR)

- Chlorine Substitution: 3,4-Dichloro configuration may optimize steric and electronic effects for receptor binding compared to 2,4-dichloro or mono-chloro analogs . Increased lipophilicity from chlorine atoms enhances membrane permeability but may reduce aqueous solubility.

- Heterocyclic Core :

- Stereochemistry :

- Chiral centers (e.g., (S)-configuration in the 4-chloro derivative) can drastically alter efficacy and toxicity profiles .

Biological Activity

(3,4-Dichloro-benzyl)-pyrrolidin-3-yl-amine hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a dichlorobenzyl moiety, which enhances its reactivity and biological activity, making it a versatile molecule for research purposes. The compound's interactions with various biological targets suggest significant therapeutic potential across multiple domains.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can lead to:

- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to the active site, altering metabolic pathways.

- Receptor Modulation : It can modulate cellular signaling pathways by interacting with receptor binding sites, potentially influencing various physiological processes.

Biological Activity Profiles

The compound has shown promising results in several biological assays, particularly in antibacterial and antiviral activities.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of related compounds. For instance, derivatives similar to this compound exhibited minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli . This suggests that the compound may also possess significant antibacterial properties.

| Pathogen | MIC (μg/mL) | Control (Ciprofloxacin) |

|---|---|---|

| Staphylococcus aureus | 3.12 - 12.5 | 2 |

| Escherichia coli | 3.12 - 12.5 | 2 |

Case Studies

- Antibacterial Efficacy : A study involving a series of pyrrole derivatives indicated that modifications in the dichlorobenzyl structure could enhance antibacterial activity against Gram-positive bacteria . This suggests that this compound could be optimized for improved efficacy.

- Pharmacokinetic Properties : Research on structurally similar compounds has shown varied pharmacokinetic profiles influenced by structural modifications. For instance, alterations in substitution patterns can affect bioavailability and metabolism . Understanding these properties in this compound will be crucial for its therapeutic development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.